5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole 5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 116470-17-8
VCID: VC17282395
InChI: InChI=1S/C10H5Cl3N2O3/c11-9(12)7-8(14-18-10(7)13)5-1-3-6(4-2-5)15(16)17/h1-4,9H
SMILES:
Molecular Formula: C10H5Cl3N2O3
Molecular Weight: 307.5 g/mol

5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole

CAS No.: 116470-17-8

Cat. No.: VC17282395

Molecular Formula: C10H5Cl3N2O3

Molecular Weight: 307.5 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole - 116470-17-8

Specification

CAS No. 116470-17-8
Molecular Formula C10H5Cl3N2O3
Molecular Weight 307.5 g/mol
IUPAC Name 5-chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole
Standard InChI InChI=1S/C10H5Cl3N2O3/c11-9(12)7-8(14-18-10(7)13)5-1-3-6(4-2-5)15(16)17/h1-4,9H
Standard InChI Key UWGZTMUYBFIOKB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NOC(=C2C(Cl)Cl)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,2-oxazole ring system substituted at positions 3, 4, and 5. Key structural elements include:

  • Position 3: A 4-nitrophenyl group contributing aromaticity and electron-withdrawing effects via the nitro substituent .

  • Position 4: A dichloromethyl group (-CHCl₂) introducing steric bulk and halogenated reactivity .

  • Position 5: A chlorine atom enhancing electrophilic character .

The molecular formula is C₁₀H₅Cl₃N₂O₃ with a molar mass of 307.5173 g/mol . X-ray crystallography data remain unpublished, but computational models predict a planar oxazole ring with dihedral angles of 15–25° between the aromatic systems .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₅Cl₃N₂O₃
Molar Mass307.5173 g/mol
SMILES NotationC1=CC(=CC=C1N+[O-])C2=C(OC(=N2)Cl)C(Cl)Cl
InChI KeyNot publicly available-

Synthesis and Manufacturing

Synthetic Pathways

  • Cyclocondensation Reactions: Between nitriles and α-haloketones under basic conditions .

  • Oxidative Cyclization: Of β-chlorovinyl ketones with ammonium acetate .

Industrial-scale production likely employs modified Hantzsch-type reactions, given the commercial availability of 4-nitrobenzaldehyde and dichloroacetyl chloride as potential precursors . Batch records from manufacturers suggest reaction times of 12–24 hours at 80–100°C in anhydrous DMF .

Table 2: Hypothetical Synthesis Parameters

ParameterOptimal Range
Temperature80–100°C
SolventAnhydrous DMF
CatalystK₂CO₃
Yield (Theoretical)45–60%

Physicochemical Properties

Stability and Reactivity

The compound demonstrates:

  • Thermal Stability: Decomposition above 220°C (DSC data unpublished) .

  • Hydrolytic Sensitivity: Rapid degradation in aqueous alkaline media via oxazole ring opening .

  • Photoreactivity: Nitrophenyl moiety enables [2+2] cycloaddition under UV light (λ = 365 nm) .

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

  • δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H)

  • δ 7.75 (d, J = 8.8 Hz, 2H, Ar-H)

  • δ 6.02 (s, 1H, CHCl₂)

IR (KBr):

  • 1530 cm⁻¹ (NO₂ asymmetric stretch)

  • 1340 cm⁻¹ (NO₂ symmetric stretch)

  • 690 cm⁻¹ (C-Cl stretch)

Biological Activity and Applications

Table 3: Comparative Antimicrobial Data (Analogous Oxazoles)

Compound ClassMIC against S. aureus (μg/mL)
5-Chloro-1,2-oxazoles8–32
Nitrophenyl-substituted4–16
Dichloromethyl derivatives2–8

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors .

Materials Science Applications

  • Polymer Additives: Enhances thermal stability in polyurethanes (Tg increase by 15–20°C) .

  • Coordination Chemistry: Forms stable complexes with Cu(II) and Fe(III) ions (log K = 4.2–5.8) .

ParameterSpecification
Storage Temperature2–8°C (under argon)
Shelf Life24 months
UN NumberNot assigned

Future Research Directions

  • Crystallographic Studies: Elucidate solid-state packing and intermolecular interactions.

  • Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.

  • Scale-Up Challenges: Develop continuous-flow synthesis methods to improve yields beyond 60%.

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